(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 173996-44-6
VCID: VC0064119
InChI: InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H/t10-;/m0./s1
SMILES: C1CC2=C(CC1N)C=CC(=C2)F.Cl
Molecular Formula: C10H13ClFN
Molecular Weight: 201.669

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS No.: 173996-44-6

Cat. No.: VC0064119

Molecular Formula: C10H13ClFN

Molecular Weight: 201.669

* For research use only. Not for human or veterinary use.

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - 173996-44-6

Specification

CAS No. 173996-44-6
Molecular Formula C10H13ClFN
Molecular Weight 201.669
IUPAC Name (2S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Standard InChI InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H/t10-;/m0./s1
Standard InChI Key ISIVAXAVZRQAGJ-PPHPATTJSA-N
SMILES C1CC2=C(CC1N)C=CC(=C2)F.Cl

Introduction

Chemical Structure and Properties

Molecular Identification

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chiral tetrahydronaphthalene derivative, featuring a fluorine substituent at the 6-position and a primary amine at the 2-position, stabilized as a hydrochloride salt. The compound is identified by several key parameters that define its chemical identity and enable precise characterization in research settings .

ParameterValue
CAS Number173996-44-6 / 852660-54-9
Molecular FormulaC₁₀H₁₃ClFN
Molecular Weight201.67 g/mol
IUPAC Name(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Common Synonyms2-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-, hydrochloride, (S)- (9CI)

The compound exists in the (S) stereochemical configuration at the 2-position, which significantly influences its biological activity and receptor binding properties. This stereochemistry is a critical determinant of the compound's pharmacological profile and must be carefully controlled during synthesis and purification procedures .

Physical Properties

The physical properties of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride contribute to its handling characteristics, stability, and applicability in various research contexts. While some properties must be estimated through predictive models due to limited experimental data, these predictions provide valuable insights into the compound's behavior .

PropertyValueNote
Physical AppearanceWhite to off-white solidTypical for hydrochloride salts
SolubilitySoluble in polar solventsEnhanced water solubility compared to free base
Boiling Point (Free Base)246.3±40.0 °CPredicted value
Density (Free Base)1.115±0.06 g/cm³Predicted value
pKa (Free Base)10.00±0.20Predicted value
StabilityStable under standard storage conditionsTypical for hydrochloride salts

As a hydrochloride salt, the compound demonstrates improved water solubility compared to its free base form, facilitating its use in aqueous experimental systems. This enhanced solubility represents an important advantage for biological testing and pharmaceutical formulation development .

Structural Features and Conformation

The tetrahydronaphthalene backbone provides a semi-rigid scaffold that positions the fluorine atom and amine group in specific spatial orientations. The fluorine substituent at the 6-position introduces distinct electronic properties that influence the compound's lipophilicity, metabolic stability, and receptor interactions.

The primary amine functionality at the 2-position serves as a key pharmacophore for potential hydrogen bonding with receptor targets. In its hydrochloride salt form, the protonated amine group exhibits enhanced chemical stability while maintaining the ability to form ionic interactions with biological targets.

Synthesis Methods

Direct Amination

Alternative synthetic approaches involve direct amination of suitable precursors through nucleophilic substitution reactions. This method can utilize various leaving groups at the 2-position of the tetrahydronaphthalene scaffold, which are displaced by nitrogen nucleophiles under appropriate conditions.

Resolution Techniques for Stereoisomers

For the production of enantiomerically pure (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, several resolution techniques can be employed to separate the desired isomer from racemic mixtures:

  • Crystallization with chiral resolving agents

  • Enzymatic resolution using stereoselective biocatalysts

  • Chromatographic separation on chiral stationary phases

  • Stereoselective synthesis using chiral auxiliaries or catalysts

These methods vary in efficiency, scalability, and cost-effectiveness, with the optimal approach depending on the specific requirements of the synthesis and the intended application of the final product .

Biological Activity and Structure-Activity Relationships

Receptor Interactions

The biological activity of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is closely related to its structural features, which enable specific interactions with various molecular targets. The tetrahydronaphthalene scaffold serves as a privileged structure in medicinal chemistry, providing a framework for interaction with multiple receptor types.

The fluorine substituent plays a critical role in modulating the compound's electronic properties and lipophilicity. Fluorine atoms are known to enhance binding affinity to specific receptors or enzymes through electronic effects and hydrogen bonding interactions. Additionally, the fluorine substituent can improve metabolic stability by blocking potential sites of oxidative metabolism.

Compounds with structural similarity to (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride have demonstrated affinity for various neurotransmitter receptors and transporters, suggesting potential applications in neurological and psychiatric research.

Structure-Activity Relationships

Comparison with structurally related compounds provides valuable insights into the structure-activity relationships of fluorinated tetrahydronaphthalene derivatives. The position and nature of substituents on the tetrahydronaphthalene backbone significantly influence biological activity and receptor selectivity .

CompoundKey Structural FeatureEffect on Activity
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine HClFluorine at 6-position, primary amine at 2-positionReference compound
6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amineChlorine at 6-positionIncreased lipophilicity, altered receptor binding profile
(S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine HClMethoxy at 5-position, N-propyl substitutionModified hydrogen bonding capacity, altered selectivity

The stereochemistry at the 2-position represents another critical determinant of biological activity. The (S)-enantiomer often demonstrates different receptor binding profiles compared to the (R)-enantiomer, highlighting the importance of stereochemical purity in research applications .

Research Applications

Pharmaceutical Research

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride serves as a valuable research tool in pharmaceutical investigations, particularly in areas focused on neurological disorders and cardiovascular conditions. The compound's structural features make it relevant for several research applications:

  • As a building block for the synthesis of more complex drug candidates

  • As a reference compound for comparative pharmacological studies

  • As a tool for investigating structure-activity relationships

  • As a potential pharmacophore for developing targeted therapeutics

The fluorine substituent enhances the compound's drug-like properties by improving metabolic stability and optimizing lipophilicity, making it a valuable scaffold for medicinal chemistry research .

Neurological Applications

The structural features of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride suggest potential interactions with neurotransmitter systems, which could be relevant for neurological and psychiatric research. The compound's similarity to known serotonergic and dopaminergic agents indicates possible applications in these research areas.

Comparison with Related Compounds

Position Isomers: 6-Fluoro vs. 7-Fluoro Analogs

The position of the fluorine substituent on the tetrahydronaphthalene backbone significantly influences the compound's properties and biological activity. Comparison between 6-fluoro and 7-fluoro analogs reveals important differences in their pharmacological profiles .

Property6-Fluoro Analog7-Fluoro Analog
CAS Number173996-44-6 / 852660-54-9173998-63-5 / 907973-43-7
Molecular FormulaC₁₀H₁₃ClFNC₁₀H₁₃ClFN
Electronic DistributionDifferent electron density patternAltered electronic properties
Receptor InteractionsSpecific binding profileModified receptor affinity
LipophilicityReference valuePotentially altered
ParameterFluoro AnalogChloro Analog
Molecular Weight201.67 g/mol181.66 g/mol (free base)
Size of HalogenSmallerLarger
ElectronegativityHigherLower
LipophilicityReference valueIncreased
Metabolic StabilityEnhancedDifferent profile
Receptor BindingReference profileModified affinity pattern

Fluorine substitution typically offers advantages in terms of metabolic stability and bond strength, while chlorine substitution may confer increased lipophilicity. These differences influence the compounds' pharmacokinetic properties and biological activities, making them suitable for different research applications .

Analytical Methods for Characterization

Spectroscopic Techniques

Accurate characterization of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is essential for confirming its identity, purity, and stereochemical integrity. Several spectroscopic techniques are commonly employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the compound, enabling confirmation of the fluorine position and the stereochemistry at the 2-position. The fluorine atom induces characteristic splitting patterns and chemical shift changes in neighboring protons and carbons, facilitating structural elucidation .

Mass Spectrometry

Mass spectrometry techniques, including high-resolution mass spectrometry (HRMS), enable precise determination of the molecular formula and fragmentation patterns. These methods can confirm the molecular weight and provide additional structural information through fragmentation analysis .

X-Ray Crystallography

For definitive confirmation of the three-dimensional structure and absolute stereochemistry, X-ray crystallography represents the gold standard. This technique can provide unambiguous determination of the (S) configuration at the 2-position, although it requires the production of suitable single crystals for analysis .

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity and stereochemical homogeneity of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. These methods are particularly important for verifying enantiomeric purity, which is critical for research applications .

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using specialized chiral stationary phases enables separation and quantification of enantiomers, allowing determination of enantiomeric excess and confirmation of stereochemical purity. This technique is invaluable for quality control in the production of stereochemically pure compounds .

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), provides another method for purity assessment and structural confirmation. This technique is particularly useful for volatile derivatives and can complement HPLC analysis in comprehensive characterization protocols .

Current Research Trends and Future Directions

Recent Research Findings

Recent investigations into tetrahydronaphthalene derivatives continue to expand our understanding of their potential applications and structure-activity relationships. While specific published data on (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride may be limited, research on related compounds provides insights into emerging trends and applications.

The growing interest in fluorinated compounds for pharmaceutical applications has driven increased research into synthetic methodologies and biological evaluations of compounds like (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Fluorine substitution continues to be recognized for its ability to enhance drug-like properties and optimize pharmacokinetic profiles .

Future Research Directions

Several promising research directions emerge from current understanding of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and related compounds:

  • Development of improved synthetic methodologies for stereoselective production

  • Exploration of additional functionalization patterns to optimize biological activity

  • Investigation of specific receptor interactions through computational and experimental approaches

  • Evaluation of potential therapeutic applications based on observed pharmacological properties

  • Optimization of formulation strategies for research applications

These research directions highlight the continued relevance of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride as a valuable chemical entity for scientific investigation .

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